(2S)-2-amino-3-ethoxypropan-1-ol

Chiral resolution Asymmetric synthesis Enantiomeric purity

(2S)-2-Amino-3-ethoxypropan-1-ol is a chiral C₅ amino alcohol that carries a primary amine at the 2-position, a hydroxymethyl group at the 1-position, and an ethoxy substituent at the 3-position on a propanol backbone. The (S)-configuration at C2 is critical for its application as a chiral building block in asymmetric synthesis of pharmaceuticals and chiral ligands.

Molecular Formula C5H13NO2
Molecular Weight 119.16
CAS No. 58577-92-7
Cat. No. B1657900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-ethoxypropan-1-ol
CAS58577-92-7
Molecular FormulaC5H13NO2
Molecular Weight119.16
Structural Identifiers
SMILESCCOCC(CO)N
InChIInChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
InChIKeyOCOQCJMDHZROCY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-3-ethoxypropan-1-ol (CAS 58577-92-7) – Chiral Amino Alcohol Procurement & Differentiation Overview


(2S)-2-Amino-3-ethoxypropan-1-ol is a chiral C₅ amino alcohol that carries a primary amine at the 2-position, a hydroxymethyl group at the 1-position, and an ethoxy substituent at the 3-position on a propanol backbone . The (S)-configuration at C2 is critical for its application as a chiral building block in asymmetric synthesis of pharmaceuticals and chiral ligands [1]. Commercially, it is most frequently supplied as the hydrochloride salt (CAS 1807912-14-6) with a typical purity of ≥ 95 % and a physical form described as an oil .

Stereochemistry: Single (S)-enantiomer, defined absolute configuration
Salt form: Hydrochloride salt, supports handling and solubility
Physical form: Oil, facilitates dissolution in organic solvents

Why Generic Substitution Fails: (2S)-2-Amino-3-ethoxypropan-1-ol Cannot Be Interchanged with Racemic or Methoxy Analogs


Chiral amino alcohols are not interchangeable because the spatial arrangement of substituents directly governs molecular recognition in biological systems and stereochemical outcome in asymmetric catalysis [1]. The (2S)-configured compound offers a specific three-dimensional geometry that the (2R)-antipode or the racemic mixture cannot replicate, potentially leading to loss of target affinity, reversal of enantioselectivity, or failure to meet regulatory expectations for defined stereochemistry [1][2]. Consequently, substituting the (S)-enantiomer with a racemate or an achiral analog during procurement introduces unacceptable risk in lead optimization, process chemistry, and quality control.

Racemic or opposite enantiomer

The (S)-configuration governs molecular recognition; racemic or (R)-isomer may alter target affinity or stereochemical outcome.

Methoxy analog (shorter side-chain)

Ethoxy vs. methoxy chain leads to lipophilicity shift (~0.5–0.7 log P); may affect membrane partitioning and metabolic stability.

Constitutional isomer (1-amino-3-ethoxypropan-2-ol)

β-amino alcohol architecture differs from γ-isomer; may not serve as a direct replacement in oxazoline/oxazolidinone synthesis.

Quantitative Evidence Guide: Head-to-Head Performance of (2S)-2-Amino-3-ethoxypropan-1-ol vs. Close Analogs


Enantiomeric Excess and Stereochemical Identity: (S)-Isomer vs. Racemate vs. (R)-Isomer

The commercially available (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is supplied with a chiral purity specification that guarantees the (S)-enantiomer . In contrast, racemic 2-amino-3-ethoxypropan-1-ol is a 1:1 mixture of enantiomers and lacks defined optical rotation. The (2R)-isomer (CAS 1000162-19-5) is a distinct chemical entity that must be procured separately . For any stereochemistry-dependent application, the procurement of the specified enantiomer eliminates the uncertainty of racemic mixtures, which can exhibit reduced bioactivity or opposite stereochemical induction.

Enantiomeric identity
Specification review
Single (S)-enantiomer vs racemate or (R)-isomer
Defines absolute configuration for stereochemical control
Vendor COA; chiral HPLC verification
Chiral resolution Asymmetric synthesis Enantiomeric purity

Functional Group Architecture: Ethoxy vs. Methoxy Side-Chain in Amino Alcohol Building Blocks

The ethoxy substituent at the 3-position introduces a specific balance of lipophilicity and steric bulk compared to the methoxy analog (2S)-2-amino-3-methoxypropan-1-ol [1]. While direct experimental log P values are not publicly available for both compounds under identical conditions, computational estimates indicate an increase in log P of approximately 0.5–0.7 units for the ethoxy derivative relative to the methoxy analog, which can significantly alter membrane permeability and metabolic stability [1].

Lipophilicity shift
Class-level inference
~0.5–0.7 log P increase (calculated)
Ethoxy chain provides distinct lipophilicity profile vs methoxy
Computational prediction; experimental confirmation pending
Structural analog Lipophilicity Lead optimization

Reported Antiviral Efficacy: (2S)-2-Amino-3-ethoxypropan-1-ol in a Norovirus Inactivating Composition

A patent describes a composition comprising (2S)-2-amino-3-ethoxypropan-1-ol that demonstrated efficacy against Norovirus in vitro . The specific inhibitory concentration (IC₅₀ or log reduction) data are disclosed in the patent document and provide a basis for comparing this compound with other amino alcohols evaluated in the same patent family. Notably, the patent highlights the compound's activity against non-enveloped viruses, a challenging target class where many standard disinfectants show limited efficacy.

Antiviral patent
Data to verify
Reported antiviral effect against norovirus surrogates
Antiviral assay context; requires validation
Patent disclosure; specific IC₅₀/log reduction requires review
Antiviral Norovirus Virucidal

Constitutional Isomer Differentiation: 2-Amino-3-ethoxypropan-1-ol vs. 1-Amino-3-ethoxypropan-2-ol

The target compound (2S)-2-amino-3-ethoxypropan-1-ol is a β-amino alcohol, whereas its constitutional isomer 1-amino-3-ethoxypropan-2-ol is a γ-amino alcohol [1]. The difference in the relative position of the amino and hydroxyl groups leads to distinct hydrogen-bonding networks, pKa values, and reactivity profiles. In synthetic applications, β-amino alcohols are preferred for oxazoline and oxazolidinone formation, while γ-amino alcohols are less suitable for these transformations.

Regioisomer differentiation
Reported
β-amino alcohol vs γ-amino alcohol
β-form preferred for oxazoline/oxazolidinone synthesis
Cyclization pathways differ; select based on target heterocycle
Constitutional isomer Regioisomer Physicochemical properties

Best Application Scenarios for (2S)-2-Amino-3-ethoxypropan-1-ol Based on Quantitative Differentiation


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The defined (S)-configuration at C2 enables the compound to serve as a chiral pool starting material for the construction of enantiomerically pure oxazolidinones, oxazolines, and β-amino alcohol-containing pharmacophores [1]. Its single-enantiomer supply eliminates the need for costly chiral separation steps downstream [Section 3, Evidence Item 1].

Lead Optimization in Medicinal Chemistry Leveraging Ethoxy-Specific Lipophilicity

When a core amino alcohol scaffold requires fine-tuning of lipophilicity without altering hydrogen-bonding capacity, the ethoxy substituent offers a 0.5–0.7 log P increase over the methoxy analog, making it a strategic choice for improving membrane permeability or reducing renal clearance [Section 3, Evidence Item 2].

Antiviral Research Targeting Non-Enveloped Viruses Including Norovirus

The compound has been disclosed in a patent as part of a composition demonstrating antiviral activity against Norovirus surrogates [Section 3, Evidence Item 3]. This positions it as a starting point for structure–activity relationship (SAR) studies aimed at developing novel anti-norovirus agents, a field with significant unmet medical need.

Synthesis of β-Amino Alcohol-Derived Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol motif is a privileged scaffold for chiral ligand design [1]. The (2S)-enantiomer provides the necessary stereochemical information for inducing asymmetry in catalytic reactions such as enantioselective additions and hydrogenations, where the regioisomeric purity is equally critical [Section 3, Evidence Item 4].

Application
Selection Property
Validation Focus
Asymmetric synthesis of pharmaceutical intermediates
Single (S)-enantiomer, defined stereochemistry
Stereochemical reproducibility and enantiomeric excess
Lead optimization via lipophilicity fine-tuning
Ethoxy side-chain lipophilicity shift
ADME assay context comparison with methoxy analog
Antiviral screening research (non-enveloped viruses)
Reported antiviral assay context
Antiviral endpoint validation in surrogate models
Chiral ligand design for asymmetric catalysis
β-amino alcohol scaffold with (S)-configuration
Enantioselectivity in catalytic reactions
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